
2,2,4,5,5-Pentamethylimidazolidin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is a stable nitroxyl radical compound with the molecular formula C8H15N2O2. This compound is known for its unique structural properties and its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the condensation of α-(hydroxylamino)-2-methylpropanal with acetone in the presence of ammonia. This reaction forms 2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl as the first stable member of the nitroxyl radicals derived from 3-imidazoline.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. The process typically includes controlling temperature, pressure, and the concentration of reactants to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl is used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reactive oxygen species.
Biology: In biological research, this compound is employed to investigate oxidative stress and its effects on cellular components. It helps in understanding the mechanisms of aging and various diseases.
Medicine: In the medical field, 2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl is used as a therapeutic agent to modulate oxidative stress and inflammation
Industry: In industry, this compound is utilized as an antioxidant in various products, including polymers and lubricants, to prevent oxidative degradation.
Mécanisme D'action
The compound exerts its effects through its ability to act as a radical scavenger. It interacts with free radicals and reactive oxygen species, neutralizing their harmful effects. The molecular targets and pathways involved include the modulation of oxidative stress and the regulation of cellular redox balance.
Comparaison Avec Des Composés Similaires
2,2,5,5-Tetramethyl-3-imidazoline-1-oxyl
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL)
Uniqueness: 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is unique due to its specific structural features and its stability as a nitroxyl radical. It offers distinct advantages in terms of reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
39753-74-7 |
|---|---|
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1-hydroxy-2,2,4,5,5-pentamethylimidazolidine |
InChI |
InChI=1S/C8H18N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h6,9,11H,1-5H3 |
Clé InChI |
AOBYDSYFLKAGGG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(C(N1)(C)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


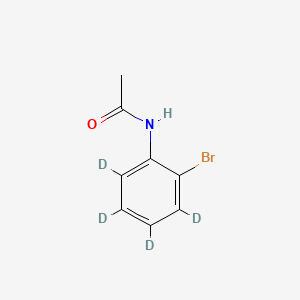
![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)

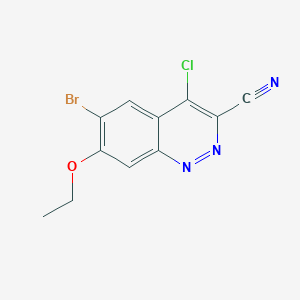
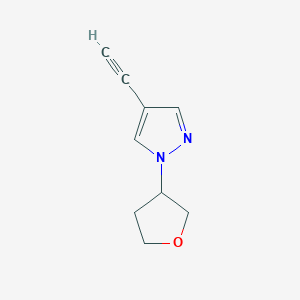
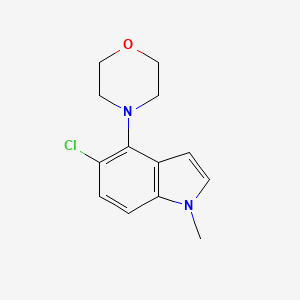
![N-[4-(2-ethyl-1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15360489.png)
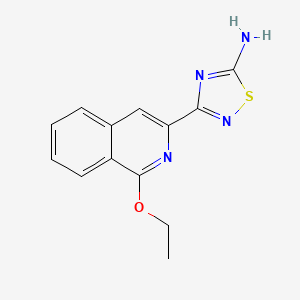
![tert-Butyl dihydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B15360498.png)
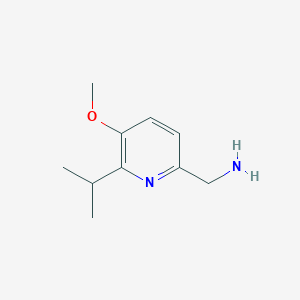
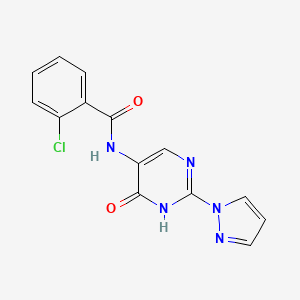
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-[(4-chlorophenyl)methylamino]pyrimidine-5-carboxamide](/img/structure/B15360513.png)
![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15360522.png)
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15360526.png)
